Cas no 81292-68-4 (1,2,3,4-tetrahydronaphthalene-2-carbaldehyde)

1,2,3,4-tetrahydronaphthalene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarboxaldehyde, 1,2,3,4-tetrahydro-
- 1,2,3,4-tetrahydro-2-Naphthalenecarboxaldehyde
- 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
- tetralin-2-carboxaldehyde
- 81292-68-4
- SCHEMBL691836
- 2-Naphthalenecarboxaldehyde, 1,2,3,4-tetrahydro-, (-)- (9CI)
- Z1198168733
- AKOS006293836
- EN300-322395
- 155566-56-6
- CS-0246326
-
- MDL: MFCD06410642
- インチ: InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,8-9H,5-7H2
- InChIKey: FITHCUPIPFVCGS-UHFFFAOYSA-N
- ほほえんだ: C1CC2=CC=CC=C2CC1C=O
計算された属性
- せいみつぶんしりょう: 160.088815002g/mol
- どういたいしつりょう: 160.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 17.1Ų
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322395-0.5g |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95.0% | 0.5g |
$1046.0 | 2025-03-19 | |
Enamine | EN300-322395-0.05g |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95.0% | 0.05g |
$312.0 | 2025-03-19 | |
Enamine | EN300-322395-10g |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95% | 10g |
$5774.0 | 2023-09-04 | |
Enamine | EN300-322395-5g |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95% | 5g |
$3894.0 | 2023-09-04 | |
Enamine | EN300-322395-1g |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95% | 1g |
$1343.0 | 2023-09-04 | |
Aaron | AR01BYG1-5g |
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95% | 5g |
$5380.00 | 2025-03-30 | |
Aaron | AR01BYG1-1g |
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95% | 1g |
$1872.00 | 2025-02-09 | |
Aaron | AR01BYG1-500mg |
1,2,3,4-Tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95% | 500mg |
$1464.00 | 2025-02-09 | |
A2B Chem LLC | AW36373-100mg |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95% | 100mg |
$526.00 | 2024-04-19 | |
A2B Chem LLC | AW36373-250mg |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde |
81292-68-4 | 95% | 250mg |
$737.00 | 2024-04-19 |
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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6. Book reviews
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
1,2,3,4-tetrahydronaphthalene-2-carbaldehydeに関する追加情報
Professional Introduction to 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (CAS No. 81292-68-4)
1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, identified by the chemical abstracts service number 81292-68-4, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the tetralone class, characterized by a fully hydrogenated naphthalene core with an aldehyde functional group at the 2-position. Its unique structural framework makes it a valuable precursor in the development of various bioactive molecules, including potential pharmaceutical candidates.
The molecular structure of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde consists of a bicyclic system with four carbon atoms in each ring, linked by a common carbon atom. The presence of the aldehyde group (–CHO) at the 2-position enhances its reactivity, making it a versatile building block for further functionalization. This reactivity has been exploited in synthetic chemistry to construct more complex molecules, such as heterocycles and polyfunctionalized compounds.
In recent years, 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery. The compound’s ability to undergo various chemical transformations, including oxidation, reduction, and condensation reactions, allows for the synthesis of diverse derivatives. These derivatives have been investigated for their biological activities, particularly in the context of antimicrobial and anti-inflammatory agents.
One of the most compelling aspects of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is its role as a key intermediate in the synthesis of tetralone-based scaffolds. These scaffolds have shown promise in several therapeutic areas. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The aldehyde functionality provides a site for covalent bond formation with biological targets, facilitating the design of potent and selective inhibitors.
Recent studies have also highlighted the importance of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde in medicinal chemistry. A notable example is its application in the synthesis of small-molecule probes for studying protein-protein interactions. The compound’s structural features allow it to mimic natural substrates or products, enabling researchers to dissect complex biological pathways. Such probes are invaluable tools for understanding disease mechanisms and identifying new therapeutic targets.
The industrial production of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (CAS No. 81292-68-4) has been optimized to ensure high yield and purity. Modern synthetic routes often involve catalytic hydrogenation or oxidation processes that efficiently convert precursor molecules into the desired product. These advancements have made the compound more accessible for large-scale applications in both academic and industrial settings.
The versatility of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde extends beyond pharmaceutical applications. It has been utilized in materials science as a precursor for functional polymers and coatings. The compound’s ability to undergo polymerization reactions allows for the creation of materials with tailored properties. These materials exhibit enhanced stability and reactivity under various conditions, making them suitable for advanced technological applications.
In conclusion,1,two,two,two-tetrahdro-naph-tha-lene- -tetracarbalde-hyde (CAS No. 81292-68-4) remains a cornerstone in organic synthesis and drug development. Its unique structural features and reactivity profile continue to inspire innovation across multiple scientific disciplines. As research progresses,this compound is expected to play an increasingly important role in addressing complex challenges in medicine and materials science.
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